![molecular formula C8H10N2O B1592171 N-(4-methylpyridin-3-yl)acetamide CAS No. 52090-68-3](/img/structure/B1592171.png)
N-(4-methylpyridin-3-yl)acetamide
Overview
Description
“N-(4-methylpyridin-3-yl)acetamide” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for “N-(4-methylpyridin-3-yl)acetamide” is1S/C8H10N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h3-5H,1-2H3,(H,10,11)
. This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule . Physical And Chemical Properties Analysis
“N-(4-methylpyridin-3-yl)acetamide” is a solid substance . It has a molecular weight of 150.18 .Scientific Research Applications
Pharmaceutical Research
N-(4-methylpyridin-3-yl)acetamide: is a compound that can be used in the development of new pharmaceuticals. It has been studied for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to compounds known for their therapeutic effects .
Material Science
In material science, this compound can contribute to the synthesis of novel materials with specific electrical or optical properties. Its pyridine moiety can interact with various substrates, potentially leading to new discoveries in material conductivity or fluorescence .
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can be used to create complex molecules through various reactions, including coupling reactions that form carbon-nitrogen bonds, which are crucial in the synthesis of many organic compounds .
Chromatography
In chromatography, N-(4-methylpyridin-3-yl)acetamide can be utilized as a standard or reference compound. Its unique chemical properties allow it to be used in method development and calibration of analytical instruments .
Analytical Chemistry
Analytical chemists may use N-(4-methylpyridin-3-yl)acetamide to develop new assays or analytical methods. Its predictable interaction with other chemicals makes it a valuable tool for testing and validating analytical techniques .
Biochemical Reagents
As a biochemical reagent, this compound can be used in research labs to study enzyme kinetics or receptor-ligand interactions. Its structure allows it to bind to certain proteins, making it useful for probing biological pathways .
Cancer Research
In cancer research, derivatives of N-(4-methylpyridin-3-yl)acetamide are explored for their potential to inhibit tyrosine kinases, enzymes that are often overactive in cancer cells. This could lead to the development of new cancer therapies .
Neuroscience
In neuroscience, this compound’s ability to cross the blood-brain barrier could be harnessed to deliver therapeutic agents to the brain. It could be modified to carry drugs that treat neurological disorders .
Safety And Hazards
properties
IUPAC Name |
N-(4-methylpyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-9-5-8(6)10-7(2)11/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPYDRDMRXJIJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609801 | |
Record name | N-(4-Methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-3-yl)acetamide | |
CAS RN |
52090-68-3 | |
Record name | N-(4-Methyl-3-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52090-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylpyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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